PDE11 Isoform Selectivity Window: Class-Level Inference from the Dihydrothieno[3,2-d]pyrimidin-4(3H)-one Pharmacophore
The dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold has been experimentally validated as the first chemotype to achieve selective PDE11 inhibition. The closest characterized analog, BC11-38, demonstrates a PDE11 IC₅₀ of 0.28 µM (pIC₅₀ 6.5) with IC₅₀ values >100 µM for all PDE1-10 isoforms, representing a selectivity window exceeding 357-fold [1]. By contrast, non-selective PDE inhibitors including IBMX, zaprinast, sildenafil, and dipyridamole inhibit PDE11 with comparable potency to their primary PDE targets, providing no isoform discrimination [2]. CAS 850915-86-5 shares the identical dihydrothieno[3,2-d]pyrimidin-4(3H)-one core required for PDE11 selectivity, whereas the quinazolinone analog CAS 1688-89-7 employs a benzo-fused pyrimidinone scaffold that literature associates with PDE5/PDE7 rather than PDE11 inhibition .
| Evidence Dimension | PDE11 inhibitory potency and selectivity window over PDE1-10 |
|---|---|
| Target Compound Data | No direct PDE11 IC₅₀ data published for CAS 850915-86-5; scaffold identical to BC11-38 series with differentiated 2-benzylthio and N-3 4-chlorophenyl substituents |
| Comparator Or Baseline | BC11-38: PDE11 IC₅₀ = 0.28 µM (pIC₅₀ 6.5); PDE1-10 IC₅₀ all >100 µM; selectivity window >357-fold. Non-selective comparators: IBMX, zaprinast, sildenafil, dipyridamole show no PDE11 selectivity. Quinazolinone analog CAS 1688-89-7: no PDE11 selectivity data; scaffold associated with PDE5/PDE7 inhibition. |
| Quantified Difference | BC11-38 vs non-selective inhibitors: >357-fold selectivity gain. For CAS 850915-86-5: quantitative PDE11 selectivity data require experimental determination; scaffold-class evidence supports PDE11-selectivity potential not available from quinazolinone or fully aromatic thienopyrimidine analogs. |
| Conditions | BC11-38 data: recombinant human PDE11A enzyme assay (IUPHAR/BPS curated data); PDE1-10 counter-screening panels. Cichero et al. 2013: homology modeling, docking, and molecular dynamics simulations on PDE11 catalytic site using GPU architecture. |
Why This Matters
For procurement decisions in PDE11-focused programs, only dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold compounds carry class-validated PDE11 selectivity evidence; quinazolinone or fully aromatic thienopyrimidine alternatives lack this selectivity phenotype.
- [1] IUPHAR/BPS Guide to Pharmacology. BC11-38 Ligand Page (Ligand ID: 6559). pIC₅₀ 6.5 (IC₅₀ 0.28 µM) at human PDE11A; XLogP 3.97, MW 304.07, TPSA 84.97. View Source
- [2] Cichero E, D'Ursi P, Moscatelli M, et al. Homology modeling, docking studies and molecular dynamic simulations using GPU architecture to probe the type-11 phosphodiesterase catalytic site. Chem Biol Drug Des. 2013;82(6):718-31. PMID: 23865680. View Source
